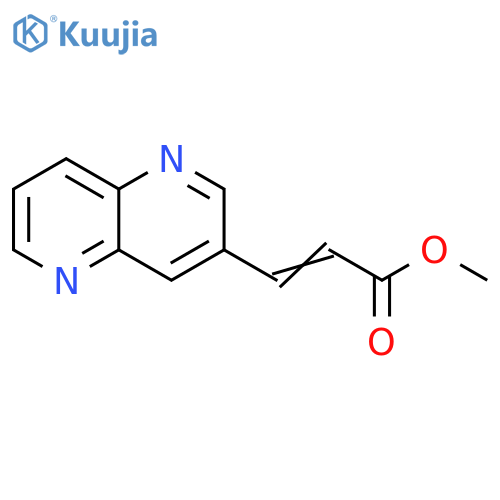

Cas no 1261399-16-9 ((E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate)

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate 化学的及び物理的性質

名前と識別子

-

- (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate

- 2-Propenoic acid, 3-(1,5-naphthyridin-3-yl)-, methyl ester

- (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate, AldrichCPR

- MFCD18374120

- AKOS015854760

- 1261399-16-9

- methyl (E)-3-(1,5-naphthyridin-3-yl)prop-2-enoate

-

- MDL: MFCD18374120

- インチ: 1S/C12H10N2O2/c1-16-12(15)5-4-9-7-11-10(14-8-9)3-2-6-13-11/h2-8H,1H3

- InChIKey: FJBYEFBNBGNGPC-UHFFFAOYSA-N

- SMILES: C(OC)(=O)C=CC1=CC2C(N=C1)=CC=CN=2

計算された属性

- 精确分子量: 214.074227566g/mol

- 同位素质量: 214.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 278

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 1.5

- トポロジー分子極性表面積: 52.1Ų

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E180811-250mg |

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate |

1261399-16-9 | 95% | 250mg |

¥4275.90 | 2023-09-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD325419-1g |

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate |

1261399-16-9 | 95+% | 1g |

¥7042.0 | 2023-04-04 | |

| Chemenu | CM243106-1g |

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate |

1261399-16-9 | 95% | 1g |

$*** | 2023-03-30 | |

| abcr | AB316221-1g |

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate, 95%; . |

1261399-16-9 | 95% | 1g |

€1103.50 | 2025-02-21 | |

| abcr | AB316221-1 g |

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate, 95%; . |

1261399-16-9 | 95% | 1g |

€1103.50 | 2023-06-21 | |

| TRC | M335865-50mg |

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate |

1261399-16-9 | 50mg |

$ 210.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585475-1g |

(E)-methyl 3-(1,5-naphthyridin-3-yl)acrylate |

1261399-16-9 | 98% | 1g |

¥10563.00 | 2024-08-09 | |

| A2B Chem LLC | AI17483-250mg |

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate |

1261399-16-9 | 95% | 250mg |

$1714.00 | 2024-04-20 | |

| A2B Chem LLC | AI17483-1g |

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate |

1261399-16-9 | ≥ 95 % | 1g |

$2473.00 | 2024-01-04 | |

| TRC | M335865-10mg |

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate |

1261399-16-9 | 10mg |

$ 50.00 | 2022-06-03 |

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate 関連文献

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

3. Back matter

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylateに関する追加情報

Comprehensive Overview of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate (CAS No. 1261399-16-9)

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate is a specialized organic compound with significant applications in pharmaceutical research and material science. Its CAS number 1261399-16-9 serves as a unique identifier, ensuring precise tracking in chemical databases. This compound belongs to the naphthyridine family, a class of heterocyclic compounds known for their versatile biological activities and structural utility in drug design. The acrylate moiety further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The growing interest in 1,5-naphthyridine derivatives stems from their potential in developing novel therapeutics, particularly in oncology and antimicrobial research. Researchers are actively exploring (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate as a building block for kinase inhibitors and fluorescence probes, aligning with current trends in targeted drug delivery and bioimaging. Its conjugated double bond system (E-configuration) contributes to unique photophysical properties, relevant for organic electronics and sensor technologies.

From a synthetic perspective, this compound exemplifies the importance of cross-coupling reactions in modern organic synthesis. The methyl acrylate group allows for further functionalization via hydrolysis or amidation, addressing the pharmaceutical industry's demand for structure-activity relationship (SAR) studies. Recent patent analyses reveal its inclusion in small molecule libraries for high-throughput screening against neurodegenerative diseases – a hot topic in drug discovery forums.

Environmental and green chemistry considerations are increasingly shaping the production of such intermediates. Manufacturers of 1261399-16-9 now emphasize atom-efficient synthesis routes and biodegradable solvents, responding to the chemical industry's sustainability mandates. These developments directly address frequent search queries about "eco-friendly heterocyclic synthesis" and "pharmaceutical green chemistry" in scientific databases.

Analytical characterization of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy – techniques commonly searched by quality control professionals. The compound's stability profile under various pH conditions makes it suitable for formulation development, particularly in oral dosage forms where pH-dependent solubility remains a critical research focus.

Emerging applications in metal-organic frameworks (MOFs) have expanded the relevance of this naphthyridine derivative beyond life sciences. Materials scientists value its chelating properties and π-conjugation for designing luminescent sensors – a trending topic in nanotechnology publications. This interdisciplinary potential explains the compound's growing presence in both ACS (American Chemical Society) and RSC (Royal Society of Chemistry) journal databases.

Regulatory compliance remains paramount for users of CAS 1261399-16-9. While not classified as hazardous, proper laboratory handling protocols must be followed, including the use of personal protective equipment (PPE) – a frequently searched workplace safety topic. Documentation should align with REACH and GHS standards, particularly for international shipments where chemical compliance queries dominate regulatory searches.

The commercial availability of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate through specialized fine chemical suppliers has increased significantly, with purity grades ranging from 95% to >98%. Procurement specialists often search for "custom synthesis services" and "gram-to-kilogram scale production" options, reflecting the compound's transition from research-scale to potential pre-clinical development applications.

Future research directions likely involve structure optimization through computational chemistry approaches. The rise of AI-assisted molecular design platforms has created new opportunities for modifying this scaffold, addressing popular search terms like "in silico drug design" and "molecular docking studies". Such developments position 1261399-16-9 as a compound of continuing interest in both academic and industrial settings.

1261399-16-9 ((E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate) Related Products

- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)

- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)

- 1146902-08-0((3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one)

- 522655-87-4(2-Cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-propenamide)

- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)

- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)

- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)

- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)

- 1455300-63-6(1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene)

- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)